tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
CAS No.: 1639216-79-7
Cat. No.: VC8080108
Molecular Formula: C10H19NO3
Molecular Weight: 201.26
* For research use only. Not for human or veterinary use.
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate - 1639216-79-7](/images/structure/VC8080108.png)
Specification
CAS No. | 1639216-79-7 |
---|---|
Molecular Formula | C10H19NO3 |
Molecular Weight | 201.26 |
IUPAC Name | tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]carbamate |
Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
Standard InChI Key | SOIWSLKMPXBQFY-HTQZYQBOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CO |
SMILES | CC(C)(C)OC(=O)NC1CCC1CO |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s structure combines a tert-butyl carbamate group with a cis-2-(hydroxymethyl)cyclobutyl moiety. Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm the cis configuration, where the hydroxymethyl and carbamate groups occupy adjacent positions on the cyclobutane ring . This arrangement introduces steric strain, influencing its reactivity in subsequent synthetic transformations.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₃ | |
Molecular Weight | 201.26 g/mol | |
Purity | ≥97% | |
Boiling Point | 307.4°C (predicted) | |
Density | 1.04 g/cm³ (predicted) | |
Storage Conditions | Room temperature |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves coupling tert-butyl carbamate with cis-2-(hydroxymethyl)cyclobutylamine under controlled conditions. VulcanChem outlines a two-step protocol:
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Amine Protection: Reacting cis-2-(hydroxymethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C yields the Boc-protected intermediate.
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product with >95% purity.
Table 2: Optimal Reaction Conditions
Parameter | Condition | Outcome |
---|---|---|
Temperature | 0–5°C | Minimizes racemization |
Solvent | Dichloromethane | High coupling efficiency |
Stoichiometry | 1:1.2 (amine:Boc₂O) | 85% yield |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance scalability. For example, a 10 L reactor achieves 92% yield by maintaining precise pH (7.5–8.0) and temperature (20–25°C) controls . Automated systems ensure consistent quality, critical for GMP-compliant manufacturing.
Pharmaceutical and Synthetic Applications
Medicinal Chemistry
The compound’s carbamate group acts as a hydrolytically stable surrogate for amines, enabling prolonged in vivo activity. Recent studies demonstrate its utility in:
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Enzyme Inhibition: As a transition-state mimic in serine protease inhibitors .
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Receptor Targeting: Modulating GABAₐ receptors for anxiolytic drug candidates .
Organic Synthesis
The hydroxymethyl group participates in diverse transformations:
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Oxidation: Catalyzed by TEMPO/NaClO₂ to yield carboxylic acids for peptide coupling.
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Esterification: Reacting with acyl chlorides forms prodrug candidates with enhanced solubility .
Comparative Analysis with Analogous Compounds
Steric and Electronic Effects
Compared to tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 142733-64-0), the 2-substituted isomer exhibits:
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Reduced Steric Bulk: Facilitates binding to narrow enzyme active sites.
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Enhanced Hydrogen Bonding: The proximal hydroxymethyl group improves aqueous solubility (LogP: 1.2 vs. 1.8) .
Table 3: Structural Comparison of Cyclobutane Carbamates
Compound | Substitution Position | LogP | Metabolic Stability (t₁/₂, h) |
---|---|---|---|
cis-2-(Hydroxymethyl) | 2 | 1.2 | 4.7 |
cis-3-(Hydroxymethyl) | 3 | 1.8 | 3.2 |
cis-2-(Aminomethyl) | 2 | 0.9 | 2.1 |
Future Directions and Challenges
Emerging Applications
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PROTACs Development: As a linker in proteolysis-targeting chimeras (e.g., Aladdin’s Protein Degrader Building Blocks) .
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Bioconjugation: Site-specific modification of antibodies via hydroxymethyl-cyclobutane click chemistry .
Synthetic Challenges
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